Cas no 1023559-75-2 (2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one)
2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one
-
- MDL: MFCD00129498
- Inchi: 1S/C14H16BrNO2/c1-14(2)7-10(13(15)12(18)8-14)16-9-5-3-4-6-11(9)17/h3-6,16-17H,7-8H2,1-2H3
- InChI Key: AFMPZDPPVYTELI-UHFFFAOYSA-N
- SMILES: C1(=O)CC(C)(C)CC(NC2=CC=CC=C2O)=C1Br
2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB160848-1 g |
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one |
1023559-75-2 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB160848-5 g |
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one |
1023559-75-2 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB160848-10 g |
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one |
1023559-75-2 | 10 g |
€482.50 | 2023-07-20 | ||
| abcr | AB160848-1g |
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one; . |
1023559-75-2 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB160848-5g |
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one; . |
1023559-75-2 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB160848-10g |
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one; . |
1023559-75-2 | 10g |
€482.50 | 2024-06-10 |
2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one Suppliers
2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one Related Literature
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one
Introduction to 2-Bromo-3-(2-Hydroxyanilino)-5,5-Dimethylcyclohex-2-en-1-one (CAS No. 1023559-75-2)
2-Bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one, with the CAS number 1023559-75-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of cyclohexenones and is characterized by its unique structural features, including a bromine substituent, a hydroxyanilino group, and two methyl groups. These functional groups contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one can be represented as follows: C14H16BrNO2. The presence of the bromine atom at the 2-position of the cyclohexene ring and the hydroxyanilino group at the 3-position imparts specific electronic and steric properties to the molecule. These properties are crucial for its interactions with biological targets and its potential therapeutic effects.
In recent years, there has been a growing interest in the development of small molecules with anti-inflammatory and anticancer properties. 2-Bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one has shown promising results in preliminary studies, particularly in its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, research has demonstrated that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins, mediators of inflammation.
Beyond its anti-inflammatory properties, 2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one has also been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways. Specifically, it has been found to inhibit the Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. This inhibition leads to reduced cell proliferation and increased cell death, making it a potential candidate for further development as an anticancer drug.
The synthesis of 2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one involves several steps and requires careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 3-bromoacetophenone with 4-methoxybenzaldehyde followed by cyclization and subsequent functional group modifications. The final product is typically purified using column chromatography or other separation techniques to achieve the desired level of purity.
In addition to its therapeutic potential, 2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one has also been studied for its physicochemical properties. Its solubility in various solvents and its stability under different conditions are important factors that influence its formulation and delivery as a pharmaceutical product. Research has shown that it exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which facilitates its use in biological assays and preclinical studies.
The pharmacokinetic profile of 2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one is another critical aspect that has been investigated. Studies have demonstrated that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and distributes well throughout the body. The compound is metabolized primarily by hepatic enzymes, with metabolites being excreted via both renal and biliary routes.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one in treating various diseases. Early results from phase I trials have shown that it is well-tolerated by patients at therapeutic doses with minimal side effects. These findings are encouraging and suggest that further clinical development is warranted.
In conclusion, 2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one (CAS No. 1023559-75-2) is a promising compound with diverse biological activities. Its anti-inflammatory and anticancer properties make it a valuable candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to explore its full potential as a therapeutic agent, with the hope of bringing new treatment options to patients suffering from inflammatory diseases and cancer.
1023559-75-2 (2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)